N-methyl-9-oxofluorene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-9-oxofluorene-2-carboxamide is an organic compound that belongs to the class of fluorene derivatives. Fluorene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The compound features a fluorene core with a carboxamide group at the 2-position and a methyl group attached to the nitrogen atom of the carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-9-oxofluorene-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which is commercially available.
Oxidation: Fluorene is oxidized to 9-fluorenone using an oxidizing agent such as potassium permanganate or chromium trioxide.
Carboxylation: The 9-fluorenone is then subjected to carboxylation at the 2-position using a carboxylating agent like carbon dioxide in the presence of a base.
Amidation: The resulting 9-oxofluorene-2-carboxylic acid is converted to the corresponding carboxamide by reacting it with methylamine under suitable conditions, such as in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-methyl-9-oxofluorene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-methyl-9-oxofluorene-2-carboxylic acid.
Reduction: Reduction of the carbonyl group can yield N-methyl-9-hydroxyfluorene-2-carboxamide.
Substitution: Electrophilic substitution reactions can occur at the fluorene core, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: N-methyl-9-oxofluorene-2-carboxylic acid.
Reduction: N-methyl-9-hydroxyfluorene-2-carboxamide.
Substitution: Various substituted fluorene derivatives depending on the reagent used.
Scientific Research Applications
N-methyl-9-oxofluorene-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive fluorene derivatives.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-methyl-9-oxofluorene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell proliferation pathways.
Comparison with Similar Compounds
N-methyl-9-oxofluorene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
N-methyl-9-hydroxyfluorene-2-carboxamide: Similar structure but with a hydroxyl group instead of a carbonyl group.
Fluorene-2-carboxamide: Lacks the methyl group on the nitrogen atom.
Uniqueness: N-methyl-9-oxofluorene-2-carboxamide is unique due to the presence of both a methyl group on the nitrogen atom and a carbonyl group at the 9-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-9-oxofluorene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-16-15(18)9-6-7-11-10-4-2-3-5-12(10)14(17)13(11)8-9/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHSUVGRFDIIDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.